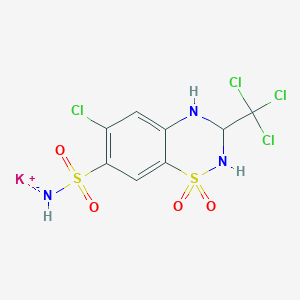

Teclothiazide potassium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

5306-80-9 |

|---|---|

Molecular Formula |

C8H6Cl4KN3O4S2 |

Molecular Weight |

453.2 g/mol |

IUPAC Name |

potassium;[6-chloro-1,1-dioxo-3-(trichloromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-7-yl]sulfonylazanide |

InChI |

InChI=1S/C8H6Cl4N3O4S2.K/c9-3-1-4-6(2-5(3)20(13,16)17)21(18,19)15-7(14-4)8(10,11)12;/h1-2,7,14-15H,(H-,13,16,17);/q-1;+1 |

InChI Key |

FGTYQCIAHOQBDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)[NH-])S(=O)(=O)NC(N2)C(Cl)(Cl)Cl.[K+] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Teclothiazide Potassium Salt

Design and Synthesis of the Teclothiazide (B1218736) Core and Related Benzothiazine Structures

The foundational structure of Teclothiazide is the 1,2,4-benzothiadiazine 1,1-dioxide scaffold. mdpi.com The synthesis of this core is a critical first step and has been approached through various chemical methodologies. A common and historical method for creating the 1,2,4-benzothiadiazine 1,1-dioxide ring system involves the condensation of ortho-aminobenzenesulfonamides with reagents like urea (B33335) or isocyanates at high temperatures. beilstein-journals.org

A key intermediate in the synthesis of many thiazide diuretics, including hydrochlorothiazide (B1673439), is 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. acs.org The general synthetic strategy often begins with a substituted aniline, which undergoes chlorosulfonation followed by amination to produce a disulfonamide. This intermediate is then cyclized, often with an aldehyde or its equivalent, to form the dihydrobenzothiadiazine ring. For Teclothiazide specifically, which features a trichloromethyl group at the 3-position, the cyclization step would involve chloral (B1216628) (trichloroacetaldehyde) or a derivative.

More modern and diverse synthetic approaches have been developed to improve efficiency and versatility. These include:

Intramolecular Aza-Wittig Reaction: A facile method involves the reaction of o-azidobenzenesulfonamides with ethyl carbonochloridate (B8618190) to form amide derivatives. These intermediates then undergo an intramolecular aza-Wittig reaction to construct the 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxide ring system. beilstein-journals.orgnih.gov Subsequent hydrolysis can yield the desired core structure. beilstein-journals.orgnih.gov

Reductive Cyclization: Researchers have utilized samarium(II) iodide (SmI2) to promote the reductive cyclization of N,N-diethyl-o-nitrobenzenesulfonamides with various nitriles. researchgate.net This method provides access to 3-substituted 2H-1,2,4-benzothiadiazine 1,1-dioxides under mild and neutral conditions. researchgate.net

Lithiation-Based Approaches: The use of organolithium reagents allows for the synthesis of various substituted benzothiadiazine dioxides. mdpi.com

Visible-Light Induced Synthesis: A recent catalyst-free approach uses visible light to induce the formation of 3-substituted 2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives, avoiding the need for transition metals or high temperatures. chemrxiv.org

The table below summarizes some of the key starting materials and methods for the synthesis of the benzothiadiazine dioxide core.

| Starting Material | Reagent(s) | Method | Resulting Structure |

| o-Aminobenzenesulfonamide | Urea or Isocyanates | Thermal Condensation | 1,2,4-Benzothiadiazine-3-one 1,1-dioxide |

| o-Azidobenzenesulfonamide | Ethyl carbonochloridate, PPh3 | Intramolecular Aza-Wittig | 3-Ethoxy-1,2,4-benzothiadiazine 1,1-dioxide |

| N,N-Diethyl-o-nitrobenzenesulfonamide | Nitriles, SmI2 | Reductive Cyclization | 3-Substituted-2H-1,2,4-benzothiadiazine 1,1-dioxide |

| Substituted Aniline | 1. Chlorosulfonic acid2. Ammonia3. Aldehyde (e.g., Chloral) | Multi-step classical synthesis | Dihydro-1,2,4-benzothiadiazine 1,1-dioxide |

Methods for Potassium Salt Formation and Derivatization of Teclothiazide Analogues

The formation of Teclothiazide potassium salt is a straightforward acid-base reaction. The sulfonamide group (SO2NH) within the Teclothiazide structure is acidic. Treatment of the parent Teclothiazide compound with a suitable potassium base, such as potassium hydroxide (B78521) or potassium carbonate, in an appropriate solvent leads to the deprotonation of the sulfonamide nitrogen, forming the corresponding potassium salt. This process enhances the aqueous solubility of the compound.

Derivatization of the Teclothiazide core allows for the exploration of structure-activity relationships and the development of new analogues. Modifications can be targeted at several positions:

N(2)-Position: The nitrogen at the 2-position of the benzothiadiazine ring can be acylated or carbamoylated. For instance, treatment with various isocyanates can yield N(2)-carbamoyl derivatives, while acyl chlorides can introduce acyl groups. mdpi.com

N(4)-Position: The nitrogen at the 4-position is also a site for substitution.

C(3)-Position: The substituent at the 3-position, which is a trichloromethyl group in Teclothiazide, can be varied. This is typically achieved by using different aldehydes or their equivalents during the cyclization step of the synthesis.

Aromatic Ring: The benzene (B151609) portion of the scaffold can be modified with different substituents to influence the electronic and lipophilic properties of the molecule.

The synthesis of various analogues often involves coupling the core benzothiadiazine structure with other heterocyclic systems or functional groups to create hybrid molecules with potentially new or enhanced properties. mdpi.comnih.gov

Chemo-, Regio-, and Stereoselective Synthetic Approaches for Teclothiazide Potassium Salt

The synthesis of Teclothiazide requires control over several aspects of selectivity.

Chemoselectivity: In a molecule with multiple reactive sites, such as the precursor disulfonamide, reactions must be directed to the desired functional group. For instance, during the cyclization step with an aldehyde, the reaction should selectively form the dihydrothiadiazine ring without promoting side reactions at the other sulfonamide group. The choice of reaction conditions and catalysts is crucial for achieving this.

Regioselectivity: When synthesizing substituted benzothiadiazine cores from substituted anilines, the initial chlorosulfonation step must be controlled to place the sulfonyl chloride groups at the correct positions on the aromatic ring to yield the desired 1,2,4-benzothiadiazine isomer.

Stereoselectivity: Teclothiazide possesses a chiral center at the carbon atom in the 3-position of the dihydrothiadiazine ring. Classical synthetic methods typically produce a racemic mixture of the R(+) and S(-) enantiomers. The development of stereoselective syntheses to produce a single enantiomer would represent a significant advancement, potentially leading to a compound with an improved therapeutic profile. While specific stereoselective syntheses for Teclothiazide are not widely documented in the provided search results, the general field of asymmetric synthesis offers potential routes, such as using chiral catalysts or auxiliaries during the cyclization step.

Novel Synthetic Methodologies for Analogues of Teclothiazide Potassium Salt

The development of new synthetic methods is driven by the need for greater efficiency, sustainability, and access to novel chemical structures. For analogues of Teclothiazide, recent innovations include:

Catalyst-Free, Visible-Light-Mediated Synthesis: A significant advancement is the development of a catalyst-free synthetic strategy that uses visible light to form 3-substituted 2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives. chemrxiv.org This method is advantageous as it avoids the use of costly and potentially toxic transition metal catalysts and harsh reaction conditions, aligning with the principles of green chemistry. chemrxiv.org

Multi-component Reactions: The use of copper-catalyzed three-component reactions involving terminal alkynes, sulfonyl azides, and ammonium (B1175870) salts has been explored for the facile synthesis of N-unprotected amidines, which are precursors or analogues of the benzothiadiazine core. researchgate.net

Ultrasound and Amberlyst-15 Catalysis: A green and efficient synthesis of 1,2,4-benzothiadiazine-1,1-dioxides has been achieved using an Amberlyst-15 mediated reaction under ultrasound irradiation in water. researchgate.net This method is operationally simple, can be performed at room temperature, and often does not require chromatographic purification, making it an attractive alternative to traditional methods. researchgate.net

These novel methodologies not only streamline the synthesis of known benzothiadiazine structures but also open up avenues for creating diverse libraries of Teclothiazide analogues for further research and development.

Advanced Analytical Characterization of Teclothiazide Potassium Salt

Spectroscopic and Spectrometric Elucidation of Teclothiazide (B1218736) Potassium Salt

Spectroscopic and spectrometric techniques are indispensable for confirming the molecular structure, determining the exact mass, and identifying the functional groups of Teclothiazide potassium salt.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the molecular structure of Teclothiazide potassium salt. Both ¹H (proton) and ¹³C NMR are employed to provide a complete structural map of the molecule.

In ¹H NMR, the chemical shift, integration, and multiplicity of the proton signals allow for the assignment of each hydrogen atom in the molecule. For Teclothiazide, this includes the aromatic protons, the protons on the heterocyclic ring, and the N-H protons. The formation of the potassium salt typically involves the deprotonation of the most acidic sulfonamide N-H group. This event can be confirmed by the disappearance of the corresponding acidic proton signal in the ¹H NMR spectrum when recorded in a suitable solvent like DMSO-d₆.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for Teclothiazide Potassium Salt in DMSO-d₆ This data is illustrative and based on the known structure of Teclothiazide.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.15 | s | 1H | -SO₂NH- |

| 7.50 | s | 1H | Aromatic C-H |

| 5.10 | s | 1H | N-CH-S |

| 3.45 | q | 2H | -CH₂Cl |

| 2.80 | m | 2H | -CH₂CH₂- |

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 155.2 | C=N |

| 148.5 - 125.0 | Aromatic Carbons |

| 75.3 | N-CH-S |

| 45.1 | -CH₂Cl |

| 28.7 | -CH₂CH₂- |

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the definitive confirmation of the elemental composition and molecular weight of Teclothiazide potassium salt. nih.gov Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used. nih.gov

HRMS provides a highly accurate mass measurement of the parent ion, typically with an accuracy of less than 5 ppm. nih.gov For Teclothiazide potassium salt, the analysis would be performed in both positive and negative ion modes. In negative ion mode, the instrument detects the deprotonated Teclothiazide anion, and its measured mass is compared to the calculated theoretical mass based on its elemental formula (C₉H₁₀Cl₂N₃O₄S₃⁻). In positive ion mode, the potassium cation (K⁺) can be detected, or adduct ions may be observed. The high resolving power of HRMS allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. nih.gov

Table 2: HRMS Data for the Teclothiazide Anion This data is illustrative.

| Parameter | Value |

|---|---|

| Ion Formula | C₉H₁₀Cl₂N₃O₄S₃⁻ |

| Calculated Mass (Monoisotopic) | 404.9190 |

| Measured Mass (Hypothetical) | 404.9188 |

| Mass Difference (ppm) | -0.5 |

| Ionization Mode | Negative ESI |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. aps.org

The FTIR spectrum of Teclothiazide potassium salt is used to identify characteristic vibrational bands corresponding to its functional groups. nih.gov Key absorptions include N-H stretching, S=O stretching from the sulfonamide groups, C-Cl stretching, and vibrations associated with the aromatic and heterocyclic rings. The formation of the potassium salt leads to changes in the spectrum, particularly in the region of the sulfonamide group. The deprotonation of the N-H group and the association with the K⁺ ion can cause a shift in the frequency and intensity of the S=O and N-H stretching bands, providing evidence of salt formation. researchgate.net

Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information.

Table 3: Characteristic FTIR Absorption Bands for Teclothiazide Functional Groups Frequency ranges are approximate.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3350 - 3250 | Sulfonamide (-SO₂NH-) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic Ring |

| S=O Asymmetric Stretch | 1350 - 1300 | Sulfonamide (-SO₂NH-) |

| S=O Symmetric Stretch | 1180 - 1150 | Sulfonamide (-SO₂NH-) |

| C-N Stretch | 1335 - 1250 | Amine |

| C-Cl Stretch | 800 - 600 | Chloroalkane (-CH₂Cl) |

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, robust, and widely used technique for the quantitative determination of an analyte in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

Teclothiazide potassium salt contains chromophores, such as the aromatic ring system, which absorb light in the UV region. A specific wavelength of maximum absorbance (λmax) is identified by scanning a solution of the compound across the UV spectrum. This λmax is then used for quantitative measurements to ensure maximum sensitivity and minimize deviations from linearity.

Before use in routine analysis, the UV-Vis spectrophotometric method must be validated according to regulatory guidelines (e.g., ICH). researchgate.net Validation ensures the method is suitable for its intended purpose and involves evaluating parameters such as linearity, range, accuracy, precision, specificity, and robustness. researchgate.netjppres.com For instance, linearity is established by preparing a series of standard solutions of known concentrations and plotting their absorbance versus concentration to generate a calibration curve. researchgate.net

Table 4: Summary of Validation Parameters for a Quantitative UV-Vis Method Based on typical requirements for pharmaceutical analysis. researchgate.netresearchgate.net

| Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | Demonstrates a proportional relationship between concentration and absorbance. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of test results to the true value. |

| Precision (% RSD) | ≤ 2.0% | Measures the degree of scatter between a series of measurements. |

| Specificity | No interference from excipients/impurities at λmax | Ensures the signal is only from the analyte of interest. |

| Range | Typically 80% - 120% of the test concentration | The concentration interval over which the method is precise, accurate, and linear. |

Chromatographic and Electrophoretic Techniques for Teclothiazide Potassium Salt and its Counter-ion

Chromatographic techniques are essential for separating the API from its counter-ion and any potential impurities, allowing for their independent quantification.

Ion Chromatography (IC) is the most frequently employed and preferred method for the determination of inorganic counter-ions like potassium in pharmaceutical salts. researchgate.netchromatographyonline.com The United States Pharmacopeia (USP) has been modernizing its monographs to include IC as a viable and often superior alternative to traditional methods like flame photometry or atomic absorption spectroscopy (AAS). metrohm.com

The technique separates ions based on their affinity to an ion-exchange stationary phase. metrohm.com For the analysis of cations like potassium, a cation-exchange column is used. A dilute acidic solution typically serves as the eluent. After separation, the ions are detected using a conductivity detector. To enhance sensitivity, a suppressor is used post-column to reduce the background conductivity of the eluent and convert the analyte ions to a more conductive form (e.g., K⁺ to KOH). thermofisher.com

This method is highly sensitive, selective, and capable of simultaneously determining multiple cationic species in a single run, making it efficient for quality control testing. metrohm.commetrohm.com

Table 5: Typical Ion Chromatography Method Parameters for Potassium Analysis Based on USP recommendations and common practices. metrohm.com

| Parameter | Typical Setting |

|---|---|

| Analytical Column | Cation-exchange column (e.g., with L76 packing) |

| Mobile Phase (Eluent) | Dilute Methanesulfonic Acid or Sulfuric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | Suppressed Conductivity |

| Column Temperature | 30 °C |

High-Performance Liquid Chromatography (HPLC) Method Development for Teclothiazide Potassium Salt

The development of a robust High-Performance Liquid Chromatography (HPLC) method is crucial for the routine analysis and quality control of Teclothiazide potassium salt. A reversed-phase HPLC (RP-HPLC) method is typically suitable for thiazide diuretics. The development process involves a systematic optimization of chromatographic conditions to achieve adequate separation, resolution, and quantification of the active ingredient and any potential impurities.

Key stages in method development include the selection of an appropriate stationary phase, mobile phase composition, and detector wavelength. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which provides good retention for moderately polar compounds like teclothiazide. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier like acetonitrile or methanol. thepharmajournal.comnih.gov Adjusting the pH of the buffer and the ratio of the organic modifier is critical for optimizing the retention time and peak shape. nih.gov

Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. semanticscholar.org Method validation is then carried out according to ICH guidelines to establish its suitability for its intended purpose, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. thepharmajournal.comsemanticscholar.org

Table 1: Typical RP-HPLC Method Parameters for Thiazide Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5µm) | Provides retention and separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) | Elutes the analyte from the column; ratio is adjusted for optimal retention. thepharmajournal.comnih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the analysis and influences peak resolution. ijbpas.com |

| Detection | UV at ~230-280 nm | Quantifies the analyte based on its light absorbance. nih.gov |

| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. nih.gov |

| Column Temperature | 25 - 40 °C | Maintains consistent retention times and improves peak shape. nih.gov |

Capillary Electrophoresis (CE) for Purity and Identity of Teclothiazide Potassium Salt

Capillary Electrophoresis (CE) is a powerful analytical technique that offers high resolution and efficiency, making it an excellent alternative or complementary method to HPLC for purity and identity testing. nih.gov CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge, size, and the viscosity of the medium. nih.gov

For Teclothiazide potassium salt, CE can be employed in several ways:

Purity Profiling: Capillary Zone Electrophoresis (CZE), the simplest form of CE, can effectively separate teclothiazide from its related impurities. nih.gov This provides a high-resolution profile of the drug substance, allowing for the detection and quantification of even minor impurities.

Identity Confirmation: The technique can confirm the identity of the compound by comparing the migration time of the main peak in the sample to that of a certified reference standard.

Counter-Ion Analysis: CE is particularly well-suited for the direct quantification of the potassium counter-ion. nih.gov This is a critical quality attribute for a salt form, and CE provides a simple, rapid, and accurate method for this determination. nih.gov

The development of a CE method involves optimizing the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature to achieve the desired separation. nih.gov

Table 2: Application of Capillary Electrophoresis for Teclothiazide Potassium Salt

| Analytical Goal | CE Technique | Principle of Separation |

|---|---|---|

| Purity Analysis | Capillary Zone Electrophoresis (CZE) | Separation of charged species based on charge-to-size ratio in an electric field. nih.gov |

| Impurity Profiling | CZE / Micellar Electrokinetic Chromatography (MEKC) | High-resolution separation of the main component from related substances. nih.gov |

| Potassium Ion Quantification | CZE with indirect UV detection | Separation and quantification of the inorganic potassium cation. nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Components

Hydrophilic Interaction Liquid Chromatography (HILIC) is a specialized chromatographic technique designed for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase systems. researchgate.netnih.gov Given the polar nature of teclothiazide and its potential polar degradation products or impurities, HILIC presents a valuable analytical tool.

The HILIC separation mechanism primarily involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase rich in a water-miscible organic solvent, typically acetonitrile. wiley.com This is opposite to the mechanism in RP-HPLC. nih.gov

Advantages of using HILIC for analyzing polar components in Teclothiazide potassium salt include:

Enhanced Retention: Stronger retention of polar analytes compared to RP-HPLC. chromatographyonline.com

Orthogonal Selectivity: HILIC provides a different separation selectivity compared to RP-HPLC, which is beneficial for resolving impurities that may co-elute in a reversed-phase method. chromatographyonline.com

MS Compatibility: The high organic content of the mobile phase is advantageous for electrospray ionization mass spectrometry (ESI-MS) detection, leading to enhanced sensitivity. nih.gov

Stationary phases for HILIC include bare silica, zwitterionic, diol, or amide-bonded phases, each offering different selectivity. wiley.comchromatographyonline.com

Table 3: Comparison of HILIC and Reversed-Phase (RP) Chromatography for Polar Analytes

| Feature | HILIC | RP-HPLC |

|---|---|---|

| Stationary Phase | Polar (e.g., Silica, Zwitterionic) | Non-polar (e.g., C18, C8) |

| Mobile Phase | High organic (e.g., >70% Acetonitrile) | High aqueous |

| Elution Order | Polar analytes are strongly retained; elution by increasing aqueous content. | Non-polar analytes are strongly retained; elution by increasing organic content. |

| Primary Application | Highly polar and hydrophilic compounds. researchgate.net | Non-polar to moderately polar compounds. |

X-ray Crystallography for Solid-State Structural Analysis of Teclothiazide Potassium Salt

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on molecular structure, conformation, and crystal packing, which are critical for understanding the physicochemical properties of a drug substance. While specific data for Teclothiazide potassium salt is not publicly available, analysis of the closely related Chlorothiazide potassium salt (CTZK) provides significant insight into the expected solid-state structure. nih.gov

Single-Crystal X-ray Diffraction and Molecular Conformation Studies

For the analogous compound, Chlorothiazide potassium salt (CTZK), SCXRD studies revealed the formation of different hydrated and solvated forms depending on the crystallization solvent. nih.gov When crystallized from an aqueous solution, CTZK forms a dihydrated, polymeric-like intermolecular self-assembly (ISA) suprastructure. nih.govresearchgate.net Crystallization from ethanol yields a monohydrate hemiethanolate form. nih.gov This demonstrates the profound impact of the solvent system on the resulting solid-state structure.

Table 4: Single-Crystal X-ray Diffraction Data for Chlorothiazide Potassium Salt Forms nih.gov

| Parameter | Dihydrate Form (from water/acetone) | Monohydrate Hemiethanolate Form (from ethanol) |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | C2/c | P-1 |

| a (Å) | 18.328(4) | 7.078(3) |

| b (Å) | 7.3662(16) | 9.842(5) |

| c (Å) | 19.993(5) | 21.994(11) |

| **α (°) ** | 90 | 87.522(13) |

| **β (°) ** | 99.729(3) | 84.064(14) |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...π interactions)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These interactions, including hydrogen bonds, ionic bonds, and weaker forces like van der Waals and C-H...π interactions, dictate the stability and physical properties of the crystal.

In the structure of Chlorothiazide potassium dihydrate, the crystal packing is described as a complex, polymeric-like intermolecular self-assembly (ISA) suprastructure. nih.gov The coordination involves interactions between the chlorothiazide anions, potassium cations, and water molecules of hydration. nih.gov The determined ISA coordination for the dihydrate is (CTZ)₃·K·(H₂O)₂(CTZ)₂·(H₂O)₂·K·(CTZ)₃. nih.gov This intricate network is stabilized by strong ion-dipole interactions between the potassium ion and the electronegative atoms of the chlorothiazide and water molecules, as well as extensive hydrogen bonding involving the water molecules and the sulfonamide and amide groups of the chlorothiazide molecule.

Computational Chemistry and in Silico Modeling of Teclothiazide Potassium Salt

Quantum Chemical Investigations and Electronic Structure of Teclothiazide (B1218736) Potassium Salt

Quantum chemical methods are employed to understand the intrinsic electronic properties of a molecule, which are fundamental to its chemical behavior and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, enabling the prediction of stability, chemical reactivity, and inhibition efficiency. nih.gov For thiazide diuretics and their analogues, DFT calculations help in understanding their electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining molecular reactivity. A smaller energy gap suggests higher reactivity. nih.gov Studies on related heterocyclic compounds, like thiazole (B1198619) derivatives, have utilized DFT to correlate electronic properties with biological activity. nih.gov For Teclothiazide, DFT calculations would reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack, which is critical for understanding its interaction with biological targets. The calculated electronic properties provide a foundation for understanding the molecule's behavior. nih.gov

Table 1: Key Electronic Properties from DFT Studies on Related Compounds This table is illustrative and based on typical findings for related heterocyclic compounds.

| Parameter | Significance | Typical Predicted Value Range (eV) |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability to donate an electron. | -6.0 to -7.5 |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability to accept an electron. | -1.0 to -2.5 |

| Energy Gap (ΔE = ELUMO - EHOMO) | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. | 4.0 to 5.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for analyzing and predicting the reactive behavior of molecules. researchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netnih.gov

For a molecule like Teclothiazide, an MEP analysis would highlight the negative potential regions, typically around electronegative atoms like oxygen and nitrogen in the sulfamoyl and carbonyl groups, which are potential sites for electrophilic attack and hydrogen bonding. nih.govdiva-portal.org Conversely, positive potential regions, often found around hydrogen atoms, indicate sites for nucleophilic attack. mdpi.com This analysis is crucial for understanding non-covalent interactions, such as those between a drug and its receptor, which govern the initial recognition and binding process. nih.gov The MEP map provides a signature that can distinguish between active and inactive compounds based on the distribution and intensity of these potential minima and maxima. nih.gov

Molecular Docking and Ligand-Protein Interaction Profiling for Teclothiazide Potassium Salt

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. nih.govnih.gov The primary target for thiazide diuretics is the Na-Cl cotransporter (NCC).

Docking studies on thiazide-like diuretics such as chlorthalidone, indapamide, and polythiazide (B1678995) with the human NCC (hNCC) have revealed a common binding pocket. nih.gov These studies show that the shared benzenesulfonamide (B165840) moiety of these drugs forms key interactions within the receptor. nih.gov For Teclothiazide, it is predicted that its thiazide core and sulfonamide group would also engage in crucial hydrogen bonding and hydrophobic interactions within the active site of NCC. nih.gov Specific amino acid residues like GLU195 and ASN205 have been identified as important for intermolecular hydrogen bonding with related diuretic compounds. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the ligand-protein interaction. nih.gov

Table 2: Predicted Ligand-Protein Interactions for Thiazide-like Diuretics with the Na-Cl Cotransporter (NCC) Based on findings from related thiazide diuretics. nih.gov

| Interacting Residue in NCC | Type of Interaction | Functional Group on Ligand |

|---|---|---|

| Glycine (G230) | Hydrophobic Interaction | Benzothiadiazine ring |

| Histidine (H234) | Hydrogen Bond | Sulfonyl (SO2) group |

| Threonine (T352) | Polar Interaction | Sulfonamide group |

| Cysteine (C472) | Hydrophobic Interaction | Substituents on the ring |

| Serine (S533) | Polar Interaction | Varies with specific ligand structure |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Teclothiazide Potassium Salt Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov These models rely on the principle that structurally similar molecules are likely to exhibit similar biological effects. nih.gov

For thiazide diuretics, SAR studies have shown that modifications at specific positions of the benzothiadiazine ring significantly impact diuretic potency. For instance, the substituent at the 6-position has been analyzed with respect to its van der Waals volume and hydrophobic parameters, with the van der Waals volume showing a close relationship to diuretic activity. nih.gov Similarly, the presence of the sulfamoyl group at the 7-position is critical for the diuretic effect. nih.gov 3D-QSAR models have been successfully developed for related compounds like 1,4-benzothiazine derivatives to correlate structural features with biological activities. nih.gov

A pharmacophore model represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. mdpi.commdpi.com These models are generated either based on the structure of the target's active site (structure-based) or a set of known active ligands (ligand-based). mdpi.com

For a class of compounds like thiazide diuretics, a pharmacophore model can be developed to identify the key features responsible for binding to the NCC. nih.gov A typical model for an NCC inhibitor might include features like a hydrogen-bond acceptor, a hydrogen-bond donor, and a hydrophobic aromatic feature. nih.gov Such models serve as 3D queries for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. mdpi.com They are also instrumental in lead optimization, guiding the modification of existing molecules to enhance their potency and selectivity. nih.gov

Predictive models, often built using machine learning techniques, aim to forecast the biological activity of compounds based on their structural descriptors. arxiv.orgcas.org These QSAR models establish a mathematical relationship between the chemical structure and biological effect. nih.gov

For thiazide diuretics, predictive models can be developed by correlating physicochemical and quantum-chemical parameters with their diuretic activity. nih.gov A regression equation can be formulated using parameters such as the formal charge at a specific position in the benzothiadiazine ring, the van der Waals volume, and the hydrophobic parameter of substituents. nih.gov Such models have successfully yielded high correlation coefficients, indicating good predictive power. nih.gov These in silico models are essential tools in modern drug discovery, allowing for the rapid assessment of virtual compounds and prioritizing synthetic efforts toward molecules with the highest predicted activity. cas.org

Conformational Landscape and Molecular Dynamics Simulations of Teclothiazide Potassium Salt

Understanding the three-dimensional structure and dynamic behavior of a drug molecule like Teclothiazide is fundamental to elucidating its mechanism of action. Computational techniques such as conformational analysis and molecular dynamics (MD) simulations provide powerful tools for investigating these properties at an atomic level. acs.org MD simulations, in particular, can model the movement and interaction of atoms and molecules over time, offering insights into the stability of different molecular shapes and their interactions with biological targets. acs.orgresearchgate.net

Conformational analysis of Teclothiazide potassium salt involves identifying the molecule's stable low-energy three-dimensional arrangements, known as conformers. This is critical because the specific conformation of the drug can significantly influence its ability to bind to its target receptor, the sodium-chloride cotransporter (NCC). nih.govnih.gov The process begins with generating a 3D model of the molecule and then using computational algorithms to explore its rotational degrees of freedom to map out the potential energy surface.

Following conformational analysis, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of Teclothiazide in a simulated physiological environment, such as in a water solvent box with ions. These simulations solve Newton's equations of motion for the system, providing a trajectory that describes how the positions and velocities of atoms in the system change over time. mdpi.com Analysis of the MD trajectory can reveal crucial information about the structural stability, flexibility, and intermolecular interactions of the molecule.

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating the structural stability of the simulation. A stable RMSD suggests the system has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): This parameter identifies the fluctuation of individual atoms or residues from their average position, highlighting flexible regions within the molecule.

Hydrogen Bond Analysis: This analysis quantifies the formation and breaking of hydrogen bonds between the drug molecule and solvent molecules or target residues, which is crucial for understanding binding affinity and specificity.

While specific simulation data for Teclothiazide potassium salt is not publicly available, the table below illustrates the typical kind of data generated from an MD simulation of a related thiazide compound to demonstrate the analytical outputs.

| Simulation Time (ns) | RMSD (Å) | Radius of Gyration (Å) | Intramolecular H-Bonds |

|---|---|---|---|

| 0 | 0.00 | 3.15 | 2 |

| 10 | 1.25 | 3.18 | 1 |

| 20 | 1.31 | 3.20 | 2 |

| 30 | 1.45 | 3.17 | 1 |

| 40 | 1.42 | 3.19 | 2 |

| 50 | 1.48 | 3.21 | 1 |

This interactive table presents illustrative data from a hypothetical 50-nanosecond molecular dynamics simulation of a thiazide derivative, demonstrating key metrics for assessing molecular stability and conformation.

High-Throughput Computational Screening (HTCS) Methodologies for Related Chemical Space

High-Throughput Computational Screening (HTCS), also known as virtual screening, is a cost-effective and time-efficient approach used in drug discovery to identify promising lead compounds from large chemical libraries. nih.govdma.dp.ua This methodology is particularly valuable for exploring the chemical space around a known active scaffold, such as the thiazide structure of Teclothiazide, to discover novel derivatives with potentially improved activity, selectivity, or pharmacokinetic profiles. researchgate.net

The process involves the computational evaluation of thousands to millions of molecules to prioritize a smaller, more manageable subset for subsequent experimental testing. pnas.org HTCS methods are generally categorized into two main approaches: structure-based and ligand-based virtual screening.

Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the biological target, in this case, the sodium-chloride cotransporter (NCC). nih.gov The primary technique used is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. bepls.com The process involves:

Preparation of a Chemical Library: A large database of diverse chemical compounds is prepared in a computationally readable format.

Target Preparation: The 3D crystal structure of the target protein (e.g., NCC) is obtained from a repository like the Protein Data Bank (PDB) and prepared for docking. researchgate.net

Molecular Docking: Each compound in the library is computationally "docked" into the active site of the NCC.

Scoring and Ranking: A scoring function is used to estimate the binding affinity of each compound. Compounds are then ranked based on their scores, with the top-ranking molecules selected as "hits."

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown or unreliable, LBVS methods are used. These approaches leverage the knowledge of molecules known to be active, such as Teclothiazide itself. Techniques include searching for molecules with similar 2D or 3D structures, or developing a pharmacophore model that defines the essential steric and electronic features required for biological activity.

The results of an HTCS campaign are typically presented in a table that ranks compounds based on various computed parameters. This allows researchers to prioritize candidates for synthesis and biological evaluation. A hypothetical screening output for thiazide derivatives targeting the NCC is shown below.

| Compound ID | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk |

|---|---|---|---|

| Derivative-001 | -9.8 | 85 | Low |

| Derivative-002 | -9.5 | 78 | Low |

| Teclothiazide (Reference) | -9.1 | 80 | Low |

| Derivative-003 | -8.9 | 92 | Medium |

| Derivative-004 | -8.5 | 65 | Low |

| Derivative-005 | -7.2 | 88 | Low |

This interactive table provides a representative output from a high-throughput computational screening of hypothetical thiazide derivatives. It ranks compounds by their predicted binding affinity (docking score) and includes other computationally predicted drug-like properties.

These in silico methodologies, often combined with machine learning, are instrumental in modern drug development for rapidly identifying novel chloride transport modulators and optimizing lead compounds. rsc.orgresearchgate.net

Preclinical in Vitro Pharmacological Characterization of Teclothiazide Potassium Salt

Biochemical Assays for Target Binding and Enzyme Modulation

Biochemical assays are fundamental in early drug discovery to determine the direct interaction of a compound with its molecular target. These cell-free assays measure binding affinity, enzyme kinetics, and the mechanism of inhibition or activation.

The principal target for teclothiazide (B1218736), as a thiazide diuretic, is the electroneutral Na-Cl cotransporter (NCC or SLC12A3), a membrane transport protein rather than a classical enzyme. nih.govfrontiersin.org The "inhibition kinetics" in this context refer to the characterization of how the compound interferes with the transport function of NCC. This is typically studied using ion flux assays in membrane vesicles or proteoliposomes containing the purified transporter.

While specific kinetic data for teclothiazide potassium salt are not extensively available in public-domain literature, the methodology involves measuring the rate of radiolabeled ion transport (e.g., 22Na+) in the presence of varying concentrations of the inhibitor. Such experiments determine key kinetic parameters like the half-maximal inhibitory concentration (IC50), which indicates the potency of the compound. The inhibition constant (Ki) can then be calculated to reflect the binding affinity of the inhibitor to the transporter. numberanalytics.com For thiazide diuretics, the inhibitory effect is often competitive with the chloride ion, and the measured IC50 can be influenced by the concentrations of both sodium and chloride ions in the assay. merckmillipore.com

Table 1: Representative Data from a Hypothetical Ion Flux Inhibition Assay for Teclothiazide Potassium Salt This table illustrates the type of data generated from enzyme kinetic assays. The values presented are hypothetical and for illustrative purposes only.

| Teclothiazide K+ Salt Concentration (nM) | Rate of 22Na+ Uptake (pmol/mg protein/min) | % Inhibition |

| 0 (Control) | 150.0 | 0 |

| 1 | 135.2 | 9.9 |

| 10 | 105.0 | 30.0 |

| 50 | 76.5 | 49.0 |

| 100 | 54.0 | 64.0 |

| 500 | 22.5 | 85.0 |

| Calculated IC50 | ~52 nM |

Ligand binding assays are employed to quantify the affinity of a drug for its receptor or target protein. googleapis.com For teclothiazide potassium salt, the primary target is the NCC transporter. Radioligand binding assays are the gold standard for determining the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium, and the maximum receptor density (Bmax).

Studies on the human NCC have identified the binding site for thiazide diuretics, demonstrating that they block the Cl- transport pathway and lock the transporter in a specific conformation. nih.govnih.gov While teclothiazide is expected to bind to this site, specific binding affinity studies quantifying the Kd for teclothiazide potassium salt are not detailed in the available scientific literature. Competition binding assays, where teclothiazide potassium salt would compete with a known radiolabeled thiazide diuretic (like [3H]-metolazone), would be the standard method to determine its binding affinity (Ki). googleapis.com

Table 2: Summary of Thiazide Binding Characteristics to the Na-Cl Cotransporter (NCC) This table summarizes general findings for the thiazide class of drugs.

| Parameter | Description | Relevance to Teclothiazide |

| Binding Target | Sodium-Chloride Cotransporter (NCC; SLC12A3) | The presumed primary molecular target. nih.gov |

| Binding Site | Overlaps with the Cl- binding site within the transporter's transmembrane domain. nih.gov | Teclothiazide is expected to bind to this conserved site. |

| Binding Affinity (Ki) | A measure of the potency of the drug-target interaction. Determined via competition assays. numberanalytics.com | Specific Ki value for teclothiazide potassium salt is not publicly documented. |

| Mechanism | Thiazides lock the transporter in an outward-facing conformation, preventing ion translocation. nih.gov | This is the expected mechanism of action. |

Cellular Models for Investigating Biological Responses to Teclothiazide Potassium Salt

Cellular models provide a more physiologically relevant context than biochemical assays to study the effects of a compound on its target within a living cell, including its ability to cross cell membranes and engage with intracellular signaling pathways.

The primary molecular pathway investigated for teclothiazide potassium salt involves its effect on NCC-mediated ion transport in a cellular context. Cell lines that heterologously express the NCC transporter, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, are common models. nih.govgenscript.com In these assays, cells are loaded with a fluorescent dye sensitive to intracellular ion concentration, and the effect of the compound on ion influx is measured.

Beyond direct target inhibition, some thiazide-like diuretics have been shown to affect other cellular pathways. For instance, in vitro studies with other thiazides have demonstrated an inhibition of agonist-induced vasoconstriction through a mechanism linked to the Rho-Rho kinase pathway in vascular smooth muscle cells. nih.gov However, specific studies investigating the effect of teclothiazide potassium salt on this or other specific molecular pathways have not been reported. Cell-based reporter assays could be used to screen for such off-target effects on various signaling cascades (e.g., NF-κB, cAMP). nih.gov

Table 3: Illustrative Data from a Cell-Based Thiazide-Sensitive Na+ Uptake Assay This table presents hypothetical data for illustrative purposes.

| Cell Line | Transporter Expressed | Treatment | Thiazide-Sensitive Na+ Influx (% of Control) |

| HEK293 | Human NCC (SLC12A3) | Vehicle | 100% |

| HEK293 | Human NCC (SLC12A3) | Teclothiazide K+ Salt (100 nM) | 35% |

| HEK293 (Control) | No Transporter | Teclothiazide K+ Salt (100 nM) | 98% |

In vitro permeability assays are crucial for predicting a drug's absorption and distribution characteristics. These assays typically use confluent monolayers of cells grown on semi-permeable membranes to model biological barriers like the intestinal epithelium or the blood-brain barrier (BBB). nih.gov

The Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a high-throughput measure of passive diffusion, while cell-based models like Caco-2 or Madin-Darby Canine Kidney (MDCK) cell monolayers are used to assess both passive and active transport mechanisms. frontiersin.org For CNS-acting drugs, specific in vitro BBB models are constructed using primary brain endothelial cells, often in co-culture with astrocytes and pericytes, to create a tighter barrier that more accurately reflects the in vivo situation. nih.govmdpi.comirbm.com

There is no publicly available data from in vitro studies assessing the permeability of teclothiazide potassium salt across the blood-brain barrier or other biological barriers. Such studies would be necessary to determine its potential for central nervous system exposure and to understand its absorption profile.

Table 4: Overview of Common In Vitro Permeability Models This table describes standard assays; no data is available for Teclothiazide Potassium Salt.

| Model Type | Description | Key Parameter Measured | Data for Teclothiazide K+ Salt |

| PAMPA-BBB | Artificial lipid membrane mimicking the BBB. Measures passive diffusion only. | Effective Permeability (Pe) | Not Available |

| Caco-2 Monolayer | Human colorectal adenocarcinoma cells that differentiate to form a polarized monolayer modeling the intestinal barrier. | Apparent Permeability Coefficient (Papp) | Not Available |

| MDCK Monolayer | Madin-Darby Canine Kidney epithelial cells. Can be transfected to express specific transporters (e.g., P-gp). | Apparent Permeability Coefficient (Papp), Efflux Ratio | Not Available |

| Primary Brain Endothelial Cell Co-Culture | Primary endothelial cells from brain capillaries are co-cultured with astrocytes and/or pericytes to form a tight barrier. | Transendothelial Electrical Resistance (TEER), Papp | Not Available |

Metabolism and Biotransformation of Teclothiazide Potassium Salt in Preclinical in Vitro Systems

In Vitro Metabolic Stability Assessment (e.g., Hepatic Microsomes, S9 Fractions, Hepatocytes)

The initial step in characterizing the metabolic profile of a new chemical entity is to assess its stability in the presence of drug-metabolizing enzymes. This is typically conducted using various subcellular fractions and cellular systems derived from the liver, the primary site of drug metabolism.

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP450) enzymes. Incubating teclothiazide (B1218736) potassium salt with hepatic microsomes in the presence of necessary cofactors (like NADPH) would reveal its susceptibility to oxidative metabolism. The rate of disappearance of the parent compound over time is measured to determine parameters like in vitro half-life (t½) and intrinsic clearance (CLint).

S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. Utilizing the S9 fraction allows for the investigation of both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions, providing a broader view of the compound's metabolic fate.

Hepatocytes: These are intact liver cells that contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment. Studies with cultured hepatocytes (fresh or cryopreserved) are considered the gold standard for in vitro metabolism as they can model uptake, metabolism, and efflux processes.

The data from these systems are typically presented in tables that summarize the key metabolic stability parameters.

Table 1: Illustrative Data Table for In Vitro Metabolic Stability

| In Vitro System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Hepatic Microsomes | Human | Data not available | Data not available |

| Rat | Data not available | Data not available | |

| S9 Fraction | Human | Data not available | Data not available |

| Rat | Data not available | Data not available | |

| Hepatocytes | Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

Identification and Characterization of In Vitro Metabolites of Teclothiazide Potassium Salt

Following the assessment of metabolic stability, the next step involves identifying the chemical structures of any metabolites formed. This is crucial for understanding potential pharmacologically active or toxic byproducts.

The process typically involves incubating teclothiazide potassium salt in the in vitro systems described above (microsomes, S9 fractions, or hepatocytes) for a defined period. The reaction mixture is then analyzed using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS). By comparing the mass spectra of the samples with that of the parent compound, potential metabolites can be detected. Further fragmentation analysis (MS/MS) helps in elucidating the chemical structure of these metabolites.

Table 2: Illustrative Table of Potential In Vitro Metabolites

| Metabolite ID | Proposed Biotransformation | Molecular Formula | Mass Shift from Parent |

| M1 | Data not available | Data not available | Data not available |

| M2 | Data not available | Data not available | Data not available |

| M3 | Data not available | Data not available | Data not available |

Elucidation of Biotransformation Pathways and Enzymes Involved in Teclothiazide Potassium Salt Metabolism

Once metabolites are identified, the focus shifts to determining the specific enzymatic pathways responsible for their formation. This information is vital for predicting potential drug-drug interactions.

To identify the specific CYP450 enzymes involved, a series of experiments are conducted. These can include:

Recombinant Human CYP Enzymes: Incubating teclothiazide potassium salt with individual, expressed CYP enzymes to see which ones are capable of metabolizing the compound.

Chemical Inhibition: Using known selective inhibitors of specific CYP enzymes in incubations with human liver microsomes. A reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

For Phase II metabolism, similar approaches can be used with recombinant UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) to identify the specific enzymes responsible for conjugation reactions.

The culmination of these studies would allow for the construction of a proposed biotransformation pathway for teclothiazide potassium salt.

Future Directions and Emerging Research Avenues for Teclothiazide Potassium Salt

Rational Design of Teclothiazide (B1218736) Potassium Salt Analogues for Enhanced Specificity

The rational design of analogues of Teclothiazide potassium salt is a key strategy to improve its therapeutic index by enhancing target specificity and minimizing off-target effects. This involves the strategic modification of its chemical structure. The core thiazide structure offers multiple sites for chemical alteration, allowing for the synthesis of a diverse library of new compounds.

Key areas for modification include:

Substitution at the C3 position: This position is critical for diuretic activity and can be modified to influence potency and duration of action.

Alterations to the sulfonamide group: Modifications here can impact the compound's interaction with the sodium-chloride cotransporter, its primary target.

Introduction of bioisosteric replacements: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic profiles.

The goal is to create analogues with a more refined interaction with their biological targets, potentially leading to a better separation of desired diuretic effects from unwanted metabolic side effects. This approach to intestinal targeting of drugs represents a significant challenge but also a great opportunity in medicinal chemistry. googleapis.comgoogleapis.comgoogle.com

Integration of Multi-Omics Data in Mechanistic Research of Teclothiazide Potassium Salt

A deeper understanding of the molecular mechanisms of Teclothiazide potassium salt can be achieved through the integration of various "omics" technologies. mdpi.com This systems biology approach provides a holistic view of the cellular and physiological responses to the compound.

| Omics Technology | Potential Application in Teclothiazide Research | Expected Insights |

| Genomics | Identifying genetic variations that influence patient response. | Uncovering single nucleotide polymorphisms (SNPs) in genes encoding drug transporters or targets that correlate with efficacy. |

| Transcriptomics | Analyzing changes in gene expression in response to the compound. | Revealing the upstream and downstream signaling pathways affected by the modulation of the sodium-chloride cotransporter. |

| Proteomics | Quantifying changes in protein levels and post-translational modifications. | Identifying the direct and indirect protein targets and understanding the compound's impact on cellular machinery. nih.gov |

| Metabolomics | Profiling changes in small molecule metabolites. | Elucidating the metabolic consequences of the compound's action and identifying biomarkers of response. |

By integrating these multi-omics datasets, researchers can construct comprehensive network models of the drug's action. jci.orgnih.gov This will not only refine our understanding of its primary mechanism but also uncover potential new applications or identify patient populations who would benefit most from this class of compounds. mdpi.comjci.org The use of pipelines like DANSE can help in creating dynamic models from time-series multi-omics data to identify key transcription factors driving the biological processes affected by the compound. researchgate.net

Advanced Artificial Intelligence and Machine Learning Applications in Compound Discovery for This Class of Compounds

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new drugs in the thiazide class. mdpi.com These computational tools can analyze vast datasets to identify promising new chemical entities with desired properties. greenstonebio.comacs.orgnih.gov

Key applications of AI and ML include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel Teclothiazide analogues. greenstonebio.comnih.gov This allows for the in silico screening of large virtual libraries, prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Studies: AI can build sophisticated QSAR models that correlate the chemical structures of thiazide derivatives with their biological activities. nih.gov These models can guide the rational design of more potent and selective compounds.

Drug Repurposing: By analyzing biological data, AI may identify new therapeutic indications for Teclothiazide potassium salt or its analogues beyond their traditional use as diuretics. mdpi.com

The integration of AI and ML into the drug discovery pipeline promises to accelerate the identification of new lead compounds, reduce the costs associated with development, and increase the success rate of bringing new medications to the clinic. mdpi.comnih.gov

Methodological Innovations in Chemical Synthesis and Characterization of Teclothiazide Potassium Salt

Advances in chemical synthesis and analytical techniques are crucial for the efficient and precise development of Teclothiazide potassium salt and its analogues.

Innovations in Synthesis: The development of novel synthetic routes is a continuous effort in medicinal chemistry. For Teclothiazide potassium salt, this includes exploring more efficient, cost-effective, and environmentally friendly ("greener") synthetic methods. caltech.edu This could involve the use of novel catalysts, such as inexpensive and abundant potassium salts, to facilitate key chemical transformations, potentially replacing more expensive and rarer precious metal catalysts. caltech.edu The ability to perform reactions on a larger, industrial scale is also a key consideration. caltech.edu

Advances in Characterization: The precise characterization of newly synthesized compounds is fundamental to understanding their properties. Advanced analytical techniques are employed to confirm the structure, purity, and solid-state properties of Teclothiazide potassium salt and its derivatives.

| Analytical Technique | Application |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. |

| X-ray Crystallography | Elucidates the three-dimensional arrangement of atoms in the solid state. |

| Thermal Analysis (e.g., TGA, DSC) | Characterizes the thermal stability and solid-state forms (polymorphs, solvates, hydrates). google.comgoogleapis.com |

| Infrared (IR) and Raman Spectroscopy | Identifies functional groups and provides information on chemical bonding. researchgate.net |

| Conductometric Studies | Can be used to characterize properties of the salt in solution. researchgate.net |

These methodological innovations will not only streamline the synthesis and ensure the quality of Teclothiazide potassium salt and its analogues but also provide deeper insights into their chemical and physical properties, which are critical for formulation and drug delivery. researchgate.net

Q & A

Q. How should researchers address stability challenges in Tecclothiazide potassium salt formulations during storage?

- Methodology : Conduct accelerated stability studies under ICH Q1A guidelines, exposing samples to heat (40°C), humidity (75% RH), and light. Monitor degradation via HPLC and mass spectrometry .

- Data Analysis : Compare degradation profiles with structurally related thiazides (e.g., trichlormethiazide) and apply Arrhenius kinetics to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for Tecclothiazide potassium salt across species?

- Methodology : Perform meta-analyses of existing pharmacokinetic studies, stratified by species and dosing regimens. Use tools like PRISMA for systematic reviews to identify confounding factors (e.g., metabolic enzyme variability) .

- Bias Mitigation : Apply Schulz et al.’s criteria to assess trial quality, such as allocation concealment and blinding, to exclude biased datasets .

Q. What advanced analytical techniques are critical for detecting trace impurities in Tecclothiazide potassium salt?

- Methodology : Employ ultra-HPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) for sensitivity down to ppm levels. Validate methods using spiked samples and reference standards from USP .

- Reporting Standards : Document all impurities per ICH Q3B guidelines, including synthesis byproducts (e.g., chlorinated intermediates) .

Q. How can computational modeling improve the design of Tecclothiazide derivatives with enhanced efficacy?

- Methodology : Use molecular docking to predict interactions with NCC or carbonic anhydrase isoforms. Validate predictions with in vitro binding assays .

- Data Integration : Cross-reference quantum mechanical calculations (e.g., DFT) with experimental solubility and partition coefficients .

Methodological Challenges & Solutions

Q. What strategies ensure reproducibility in Tecclothiazide potassium salt synthesis across laboratories?

- Protocol Standardization : Publish detailed supplementary materials with step-by-step procedures, including solvent grades and reaction monitoring intervals .

- Collaborative Validation : Engage multi-center studies to test synthesis protocols, addressing variability in equipment or techniques .

Q. How should researchers handle discrepancies between in vitro potency and in vivo efficacy data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.